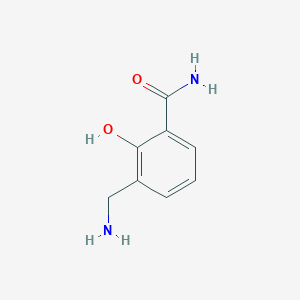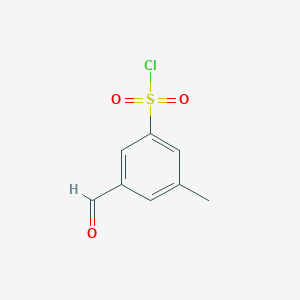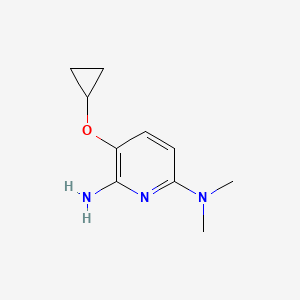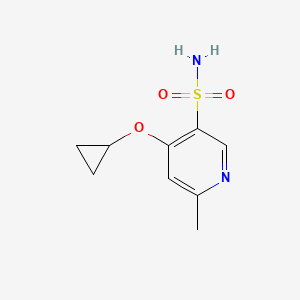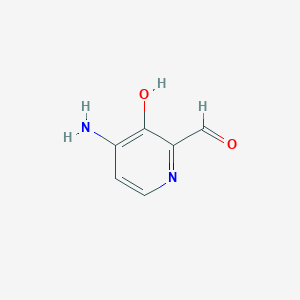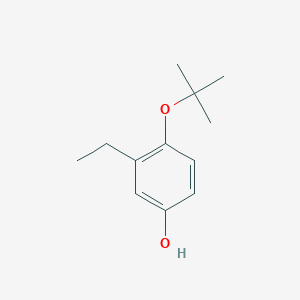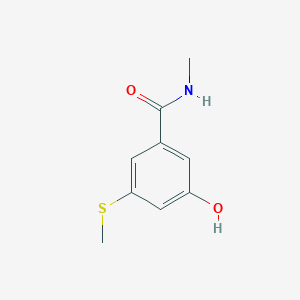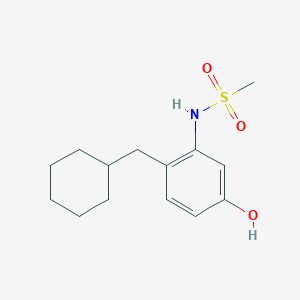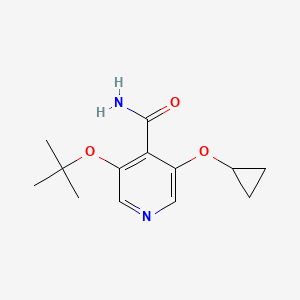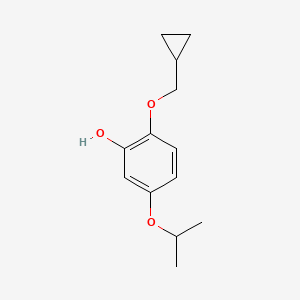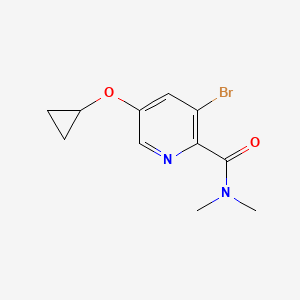
3-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is of interest due to its unique structure, which includes a bromine atom, a cyclopropoxy group, and a picolinamide moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-5-hydroxy-N,N-dimethylpicolinamide with cyclopropyl bromide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropoxy group and the picolinamide moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions but can include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-N,N-dimethylbenzamide: Similar in structure but lacks the cyclopropoxy group.
3-Bromo-N-cyclopropyl-5-nitrobenzamide: Contains a nitro group instead of the dimethylamino group.
3-Bromo-N,N-dimethylpropan-1-amine hydrobromide: Different in the amine structure and lacks the picolinamide moiety
Uniqueness
3-Bromo-5-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of the cyclopropoxy group and the picolinamide moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C11H13BrN2O2 |
|---|---|
Molekulargewicht |
285.14 g/mol |
IUPAC-Name |
3-bromo-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)10-9(12)5-8(6-13-10)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
CVOBTDUBLTXSCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


